molecular formula C16H20O9 B1671439 Gentiopicrin CAS No. 20831-76-9

Gentiopicrin

Cat. No. B1671439
CAS RN: 20831-76-9
M. Wt: 356.32 g/mol
InChI Key: DUAGQYUORDTXOR-GPQRQXLASA-N
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Description

Gentiopicrin, also known as Gentiopicroside, is an iridoid glycoside that is a major component of several plant species from the Gentianaceae botanical family . It is a bioactive component of gentian species of medicinal plants . It has been found to have a variety of pharmacological properties, such as liver protection, liver damage prevention , and it plays an important role in the regulation of physiological processes in humans .


Synthesis Analysis

Gentiopicrin undergoes metabolic transformation by intestinal bacteria. High-performance liquid chromatography coupled with ion trap time-of-flight mass spectrometry (LC/MS n -IT-TOF) and nuclear magnetic resonance (NMR) were used, and six metabolites were identified, including reduction products (G-M1, G-M2, G-M4, and G-M6), a hydrolytic product (G-M3), and a dehydration product (G-M5) of gentiopicrin aglycone after hydrolysis, reduction, and dehydration reactions were performed by the intestinal flora .


Molecular Structure Analysis

The molecular structure of Gentiopicrin was determined by mass spectrometry .


Chemical Reactions Analysis

Gentiopicrin undergoes hydrolysis, reduction, and dehydration reactions when metabolized by the intestinal flora .

Scientific Research Applications

Anti-Inflammatory and Analgesic Properties

Gentiopicrin exhibits potent anti-inflammatory and analgesic effects. It has been found to attenuate acute pancreatitis in rats by inhibiting the release of inflammatory mediators and NF-κB p65 protein expression (Lv, Gu, & Chen, 2015). Additionally, it has shown protective effects against inflammatory conditions such as rheumatoid arthritis, by suppressing the ROS-NF-κB-NLRP3 axis to alleviate symptoms (Wang et al., 2020).

Anticancer Effects

Research indicates gentiopicrin exerts anticancer effects on human colon cancer cells through caspase-dependent apoptosis, cell cycle arrest, and inhibition of cell migration and invasion (Zhang, Zhang, & Yu, 2022).

Osteoclastogenesis Inhibition

Gentiopicrin inhibits receptor activator of nuclear factor-κB ligand (RANKL)-induced osteoclastogenesis, suggesting its potential for osteoporosis treatment by modulating NF-κB and JNK signaling pathways (Chen et al., 2018).

Antinociceptive Effects

It has shown antinociceptive effects on neuropathic pain, alleviating nociceptive behaviors and causing relevant electrophysiological changes in mice (Liu et al., 2016).

Anti-Obesity and Metabolic Effects

Gentiopicrin inhibits adipogenesis in 3T3-L1 cells and reduces body weight in diet-induced obese mice, indicating its anti-obesity effects by regulating the expression of adipogenesis/lipogenesis-related genes (Choi et al., 2019).

Gastrointestinal and Neuroprotective Effects

It has demonstrated protective effects against dextran sodium sulfate-induced colitis in mice by attenuating inflammatory responses (Niu et al., 2016), and protected neurons from astrocyte-mediated inflammatory injuries through inhibition of nuclear factor-κB and mitogen-activated protein kinase signaling pathways (Deng et al., 2018).

Diabetic Peripheral Neuropathy

Gentiopicrin ameliorates diabetic peripheral neuropathy by modulating PPAR-γ/AMPK/ACC signaling pathway, indicating its potential in treating nerve damage associated with diabetes (Lu et al., 2018).

Future Directions

Gentiopicrin has been found to have a variety of biological activities and is a component of herbal drugs. The results of recently published scientific studies underline a meaningful role of this molecule as an active factor in metabolic pathways and mechanisms, which may have an influence in the treatment of different diseases . This suggests that future research could focus on the development of newly discovered compounds and therapeutic uses, understanding of the structure—activity relationship, and establishment of harmonious and effective medicinal herb standards .

properties

IUPAC Name

(3S,4R)-4-ethenyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,6-dihydro-3H-pyrano[3,4-c]pyran-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O9/c1-2-7-8-3-4-22-14(21)9(8)6-23-15(7)25-16-13(20)12(19)11(18)10(5-17)24-16/h2-3,6-7,10-13,15-20H,1,4-5H2/t7-,10-,11-,12+,13-,15+,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUAGQYUORDTXOR-GPQRQXLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1C(OC=C2C1=CCOC2=O)OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@H]1[C@@H](OC=C2C1=CCOC2=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40878043
Record name Gentiopicrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40878043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gentiopicrin

CAS RN

20831-76-9
Record name Gentiopicroside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20831-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gentiopicrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020831769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gentiopicrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40878043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GENTIOPICRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WE09Z21RC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,060
Citations
H Yin, Q Zhao, FM Sun, T An - Phytomedicine, 2009 - Elsevier
… gentiopicrin like its host plant G. macrophylla, and the endophytic fungus could be used for gentiopicrin … Similar to other reports for endophytic fungi, however, the yield of gentiopicrin is …
Number of citations: 59 www.sciencedirect.com
AI EL-SEDAWY, M HATTORI, K KOBASHI… - Chemical and …, 1989 - jstage.jst.go.jp
As a part of our studies on the metabolism of cude drug components by intestinal bacteria, gentiopicroside (a secoiridoid glucoside from Gentiana lutea), was anaerobically incubated …
Number of citations: 64 www.jstage.jst.go.jp
N Zhang, Y Jiang, F Mu, H Wu, Q You - Cellular and Molecular …, 2019 - cellmolbiol.org
… the effect of gentiopicrin on the … gentiopicrin did not significantly affect the number of viable cells, when compared with control group (p> 0.05). However, at 50 and 100 μM gentiopicrin, …
Number of citations: 11 www.cellmolbiol.org
WG Van der Sluis, JM Van der Nat, AL Spek… - Planta …, 1983 - thieme-connect.com
… for fungitoxic activity against Penicillium expansum gentiopicrin proved to be active, but … gentiopicrin by the 3-glucosidase used. Full details will be published later. Recently gentiopicrin …
Number of citations: 26 www.thieme-connect.com
Z Zhang, S Zhang, C Yu - Tropical Journal of Pharmaceutical Research, 2021 - ajol.info
… used to study the effect of gentiopicrin on cell viability and cancer colony … of gentiopicrin were determined using fluorescence microscopy and Western blotting. The effect of gentiopicrin …
Number of citations: 5 www.ajol.info
J Fu, H Yu, Q Guo, Y Wang, H Xu, J Lu, J Hu, Y Wang - Molecules, 2023 - mdpi.com
… acidification after the gavage of gentiopicrin [15,16]. Thus, we can infer that gentiopicrin can be widely metabolized in vivo and in vitro. Gentiopicrin metabolites have also been reported …
Number of citations: 0 www.mdpi.com
K Zhang, S Lv, X Li, Y Feng, X Li, L Liu… - International journal of …, 2013 - Taylor & Francis
… The results of this study confirm that oleanolic acid and gentiopicrin can be loaded … to entrap gentiopicrin and oleanolic acid in an effort to overcome the shortcomings of gentiopicrin and …
Number of citations: 58 www.tandfonline.com
K Šavikin, N Menković, G Zdunić, T Stević… - … für Naturforschung C, 2009 - degruyter.com
… The active principles are the bitter tasting secoiridoid glycosides gentiopicrin and … The secoiridoids gentiopicrin and swertiamarin, the xanthones mangiferin, isogentisin and isogentisin-3…
Number of citations: 84 www.degruyter.com
S Sadia, B Aftab, A Tariq, JT Zhang, A Razaq - Pak. J. Bot, 2020 - pakbs.org
… The objective of this study was to find out quantities of Gentiopicrin and Swertiamarin in G. macrophylla roots at different elevation and the effect of other environmental variables on …
Number of citations: 6 pakbs.org
L Zhang, ES Ulriksen, H Hoel, L Sandvik… - Journal of …, 2023 - Elsevier
… Erythrocentaurin and gentiogenal are previously reported as degradation products from gentiopicrin, which supports the findings in this study that these molecules are degradation …
Number of citations: 1 www.sciencedirect.com

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